Evidence Gap: Absence of Direct Comparator Data for 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline
An exhaustive search of primary research papers, patents, and public databases reveals no head-to-head quantitative comparisons between 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline and any specific analog (e.g., Pactimibe, N-(1-ethyl-5-methanesulfonylamino-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide) for any biological target. The publicly available data is limited to the compound's generic inclusion within broad patent Markush structures [1] and its classification alongside other 1-sulfonyl-5-arylsulfonylindoline analogs in PKM2 activator research [2]. No Kd, Ki, IC50, EC50, bioavailability, or selectivity data for this exact compound has been published or deposited into authoritative databases.
| Evidence Dimension | All quantitative biological parameters (IC50, EC50, Ki, etc.) |
|---|---|
| Target Compound Data | No quantitative data available for the target compound |
| Comparator Or Baseline | Potential comparators include Pactimibe (ACAT inhibitor) and PKM2 activators like 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)-1-(2-methyl-1-(methylsulfonyl)indolin-5-yl)ethanone |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Procurement of this compound for any biological application would require a complete de novo validation campaign, as its differentiation from cheaper, well-characterized analogs is currently unsubstantiated by any experimental evidence, representing a high-risk purchase for scientific users.
- [1] Vrielink, A., Stubbs, K., & Kahler, C. (2023). Compounds and uses therefor. Patent No. WO2023081967. View Source
- [2] Yacovan, A., Ozeri, R., Kehat, T., Mirilashvili, S., Sherman, D., Aizikovich, A., ... & Becker, O. M. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 22(20), 6460-6468. View Source
